5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride
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Overview
Description
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine with urea under acidic conditions.
Introduction of the Aminomethyl Group: This step involves the reaction of the imidazolidine-2,4-dione with formaldehyde and ammonia, leading to the formation of the aminomethyl group.
Addition of the 1-Methyl-1H-imidazol-2-yl Group: This can be done through a nucleophilic substitution reaction using 1-methyl-1H-imidazole and an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5-(1-methyl-1H-imidazol-2-yl)imidazolidine-2,4-dione dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-5-phenylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of the 1-methyl-1H-imidazol-2-yl group.
5-(Aminomethyl)-5-(1H-imidazol-2-yl)imidazolidine-2,4-dione: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
Structural Features: The presence of both the aminomethyl and 1-methyl-1H-imidazol-2-yl groups makes it unique.
Properties
IUPAC Name |
5-(aminomethyl)-5-(1-methylimidazol-2-yl)imidazolidine-2,4-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2.2ClH/c1-13-3-2-10-5(13)8(4-9)6(14)11-7(15)12-8;;/h2-3H,4,9H2,1H3,(H2,11,12,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDIUUJVQKREEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(C(=O)NC(=O)N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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